L-Pyroglutamic acid 7-amido-4-methylcoumarin

Overview

Description

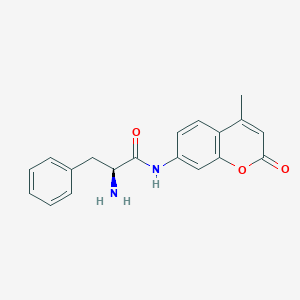

L-Pyroglutamic acid 7-amido-4-methylcoumarin (PAMC) is a compound of interest in the scientific community due to its unique properties. PAMC is a naturally occurring compound that has been found in plants, fungi, and bacteria. It has been studied for its potential applications in a variety of areas, such as in pharmaceuticals, biochemistry, and drug delivery.

Scientific Research Applications

Enzyme Analysis

L-Pyroglutamic acid 7-amido-4-methylcoumarin is utilized in the study of enzymatic reactions. For instance, it serves as a substrate in the analysis of pyrrolidonyl peptidase from Bacillus amyloliquefaciens, facilitating the monitoring of enzyme activity through colorimetric and fluorometric procedures (Fujiwara & Tsuru, 1978). Moreover, it is employed in the assay of membrane enzymes like dipeptidase IV and aminopeptidase N, offering improved sensitivity over traditional colorimetric methods (Blackmon, Watson, & Montrose, 1992).

Neurological Studies

In neurological research, this compound has been used to study the degradation of thyroliberin in guinea pig brain. It acts as a substrate for pyroglutamate aminopeptidase, revealing insights into the enzymatic pathways involved in neurotransmitter metabolism (Browne & O'cuinn, 1983).

Biochemistry and Molecular Biology

In the broader field of biochemistry and molecular biology, this compound is a key player. It is a substrate for gamma-glutamyltransferase, aiding in studies of glutathione metabolism and related processes in tomato plants (Martin & Slovin, 2000). Additionally, it has been used in the synthesis and kinetic characterization of water-soluble fluorogenic acyl donors for transglutaminase 2, contributing to our understanding of enzyme-substrate interactions (Wodtke et al., 2016).

Chemical Synthesis

This compound is also significant in chemical synthesis. It has been involved in studies on the stereoselective synthesis of amino acids and their analogs, demonstrating its versatility as a building block in organic chemistry (Oba et al., 1997).

Pharmaceutical Research

In pharmaceutical research, this compound has been used in the development of enzyme inhibitors. For example, studies on inhibitors of pyroglutamyl-peptidase II, which have potential therapeutic applications, have employed this compound to enhance understanding of enzyme inhibition mechanisms (Kelly et al., 2005).

Mechanism of Action

Target of Action

L-Pyroglutamic acid 7-amido-4-methylcoumarin is primarily targeted towards pyroglutamyl peptidase 1 and aminopeptidase A . These enzymes play crucial roles in protein degradation and regulation of bioactive peptides.

Mode of Action

This compound acts as a fluorogenic substrate for its target enzymes . Upon enzymatic cleavage, it releases a blue fluorescent solution, indicating the activity of the enzymes .

Result of Action

The cleavage of this compound by its target enzymes results in the release of a blue fluorescent solution . This fluorescence can be used as a marker for enzyme activity, providing a valuable tool for studying the function and regulation of pyroglutamyl peptidase 1 and aminopeptidase A.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored desiccated at -20°C and protected from light to maintain its stability

Biochemical Analysis

Biochemical Properties

L-Pyroglutamic acid 7-amido-4-methylcoumarin is a sensitive fluorogenic substrate for the enzyme proglutamyl peptidase 1 . Upon cleavage by this enzyme, it yields a blue fluorescent solution . This interaction between this compound and proglutamyl peptidase 1 is a key biochemical property of this compound.

Cellular Effects

The cellular effects of this compound are primarily related to its role as a substrate for proglutamyl peptidase 1 . The cleavage of this compound by the enzyme results in the production of a blue fluorescent solution . This fluorescence can be used as a marker in cellular studies, allowing researchers to track the activity of proglutamyl peptidase 1 within cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the enzyme proglutamyl peptidase 1 . This enzyme cleaves the compound, resulting in the production of a blue fluorescent solution . This fluorescence is a direct result of the molecular interactions between this compound and proglutamyl peptidase 1.

Temporal Effects in Laboratory Settings

It is known that the compound should be stored desiccated at -20°C .

Metabolic Pathways

It is known that the compound is a substrate for the enzyme proglutamyl peptidase 1 .

Subcellular Localization

Given its role as a substrate for proglutamyl peptidase 1, it is likely that it is localized in the same subcellular compartments as this enzyme .

properties

IUPAC Name |

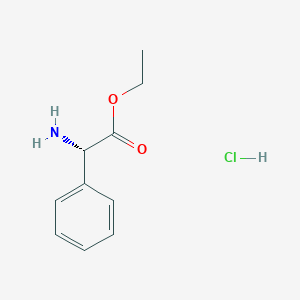

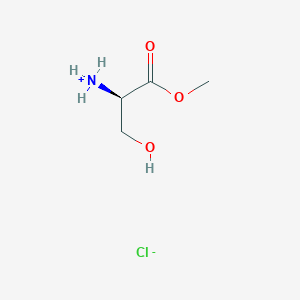

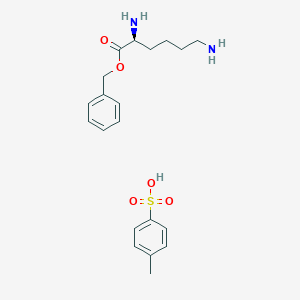

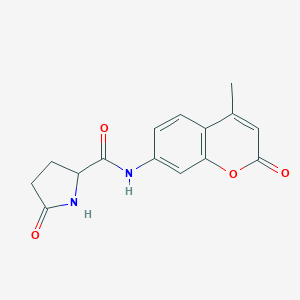

N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-8-6-14(19)21-12-7-9(2-3-10(8)12)16-15(20)11-4-5-13(18)17-11/h2-3,6-7,11H,4-5H2,1H3,(H,16,20)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVNXBGNKSQHIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408335 | |

| Record name | CPD001317860 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66642-36-2 | |

| Record name | CPD001317860 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.